4-(phenylsulfonyl)-1H-pyrazol-5-amine
Overview
Description
4-(phenylsulfonyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
4-(Phenylsulfonyl)-1H-pyrazol-5-amine is an important compound in organic synthesis. For instance, Sakya and Rast (2003) demonstrated its use in nucleophilic substitution reactions to produce 5-alkyl amino and thioether pyrazoles under mild conditions, resulting in high yields (Sakya & Rast, 2003). Similarly, Zhu et al. (2011) employed it in a tandem reaction with propargyl alcohol and N-sulfonylhydrazone for the efficient synthesis of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, highlighting its versatility in organic chemistry (Zhu et al., 2011).
Applications in Antimicrobial Agents
The compound's derivatives have been explored for antimicrobial properties. El‐Wahab et al. (2015) synthesized heterocyclic compounds incorporating this compound, which exhibited significant antimicrobial effects when incorporated into polyurethane varnish and printing ink paste (El‐Wahab et al., 2015). Another study by Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives with a phenylsulfonyl moiety, showing promising antimicrobial activities exceeding that of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Role in Polymer Modification
Aly and El-Mohdy (2015) reported the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives of this compound. This modification enhanced the thermal stability of the polymers, indicating potential uses in medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Potential in Drug Discovery
The compound's derivatives have also been explored in drug discovery. For instance, Yu et al. (2013) synthesized a library of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, which are potential candidates for drug discovery, by employing a simple and efficient one-pot synthesis method (Yu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(benzenesulfonyl)-1H-pyrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-9-8(6-11-12-9)15(13,14)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCMYVJXHPBJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332564 | |
Record name | 4-(benzenesulfonyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666661 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
243661-06-5 | |
Record name | 4-(benzenesulfonyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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